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Introduction

lIM-290 is a potent, orally active, semi-synthetic cyclin-dependent kinase (CDK) inhibitor
derived from the natural product rohitukine.[1][2] It has demonstrated significant anti-
proliferative activity in various cancer cell lines and in vivo efficacy in xenograft models of
pancreatic, colon, and leukemia cancer.[1][3] A primary challenge in the preclinical
development of lIM-290 is its low aqueous solubility, which can limit its oral bioavailability and
therapeutic efficacy.[2][4][5] These application notes provide detailed protocols for the
preparation of IlIM-290 for in vivo administration, focusing on two effective formulation
strategies to enhance its solubility and bioavailability: a hydrochloride (HCI) salt formulation and
a solid dispersion with polyvinylpyrrolidone (PVP K-30).

IM-290 primarily targets CDK-9/T1 and CDK-2/A, leading to cell cycle arrest and induction of
caspase-dependent apoptosis in cancer cells.[1][6] It is highly selective for cancer cells over
normal fibroblast cells.[1]

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for 1IM-290 and its formulations,
facilitating comparison and selection of the appropriate preparation for in vivo studies.

Table 1: Physicochemical and In Vitro Activity of 11IM-290
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Parameter Value Reference
Molecular Target CDK-9/T1, CDK-2/A [1][6]

ICso (CDK-9/T1) 1.9nM [1]

ICso0 (CDK-2/A) 90 nM [6]

Glso (Molt-4/MIAPaCa-2 cells) <1.0 uM

[1]

Aqueous Solubility (Free Base) ~8.6 ug/mL

[2]14](5]

Table 2: Enhanced Solubility of 11IM-290 Formulations

Formulation Solubility Fold Improvement Reference
[IM-290 Free Base 8.61 = 1.8 pg/mL - [5]
[1IM-290 HCI Salt 362.23 +38.39 ug/mL ~42-fold [5]
[1IM-290 Hippurate
360.02 £ 13.19 pg/mL  ~42-fold [5]
Salt
Solid Dispersion (1:4
~146.4 pg/mL ~17-fold [4]

w/w with PVP K-30)

Table 3: In Vivo Pharmacokinetic Parameters in BALB/c Mice (50 mg/kg, oral)
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Fold
Improveme
; Cmax AUCo- ntin
Formulation T% (h) Reference
(ng/mL) (ng-h/mL) Plasma
Exposure
(AUC)
[1IM-290 Free
656 2570 1.92 - [5]
Base
[IM-290 HCI
1030 3710 5.06 >1.5-fold [5]
Salt
Solid
Dispersion - - - 1.9-fold [4]
(VKB-SD75)

Signaling Pathway

The primary mechanism of action of llIM-290 is the inhibition of cyclin-dependent kinases,
which are crucial for cell cycle regulation and transcription. By inhibiting CDK-2/A, 1lIM-290 can
induce cell cycle arrest. Inhibition of CDK-9/T1, a component of the positive transcription
elongation factor b (p-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1,
ultimately triggering the intrinsic pathway of apoptosis through caspase activation.
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Caption: 11IM-290 inhibits CDK-2/A and CDK-9/T1, leading to cell cycle arrest and caspase-
dependent apoptosis.

Experimental Protocols

The following protocols are representative methods for preparing lIM-290 formulations for in
vivo oral administration based on published data and standard laboratory practices.

Protocol 1: Preparation of 11IM-290 Solid Dispersion with
PVP K-30

This protocol describes the solvent evaporation method to prepare a solid dispersion of lIM-
290 with PVP K-30, which has been shown to significantly improve aqueous solubility and
enhance plasma exposure.[4]

Materials:

lIM-290 (free base)

» Polyvinylpyrrolidone K-30 (PVP K-30)

» Methanol (or other suitable organic solvent in which both components are soluble)

e Rotary evaporator

e Vacuum oven

e Mortar and pestle

e Sieve (e.g., 100-mesh)

» Vehicle for oral gavage (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)

Procedure:

e Dissolution:

o Accurately weigh 1lIM-290 and PVP K-30 in a 1:4 weight-to-weight ratio.
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o Dissolve the weighed 1lIM-290 and PVP K-30 in a sufficient volume of methanol in a
round-bottom flask. Ensure complete dissolution by gentle warming or sonication if
necessary.

Solvent Evaporation:

o Attach the flask to a rotary evaporator.

o Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C)
until a solid film or mass is formed on the inner wall of the flask.

Drying:

o Scrape the solid material from the flask.

o Place the material in a vacuum oven at room temperature or a slightly elevated
temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

Pulverization and Sieving:

o Grind the dried solid dispersion into a fine powder using a mortar and pestle.

o Pass the powder through a sieve to ensure a uniform patrticle size.

Storage:

o Store the prepared solid dispersion powder in a tightly sealed container, protected from
light and moisture, at 4°C.

Preparation for Oral Gavage:

o On the day of the experiment, accurately weigh the required amount of the 11IM-290 solid
dispersion powder based on the desired dose (e.g., 50 mg/kg of the active IlIM-290
component).

o Suspend the powder in the appropriate volume of the vehicle (e.g., 0.5% CMC). Vortex
thoroughly to ensure a uniform suspension.
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o Administer to the animals via oral gavage at the desired volume (e.g., 10 mL/kg).

Protocol 2: Preparation of 11IM-290 Hydrochloride (HCI)
Salt Formulation

This protocol outlines the preparation of the HCI salt of 11IM-290 to achieve a significant
enhancement in aqueous solubility, leading to improved pharmacokinetic parameters.[2][5]

Materials:
e 11IM-290 (free base)

e Anhydrous Hydrochloric Acid (HCI) solution in a suitable organic solvent (e.g., 2M HCl in
diethyl ether or 1.25M HCI in methanol)

e Anhydrous organic solvent (e.g., methanol, dichloromethane)
» Vehicle for oral gavage (e.g., sterile water or saline)

o Magnetic stirrer and stir bar

e Centrifuge (optional)

Procedure:

e Salt Formation:

o Dissolve a known quantity of I1IM-290 free base in a minimal amount of an anhydrous
organic solvent like methanol or dichloromethane in a glass vial.

o While stirring, slowly add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the
anhydrous HCI solution dropwise.

o A precipitate of 1IM-290-HCI should form. Continue stirring at room temperature for 1-2
hours to ensure complete reaction.

* |solation and Drying:
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o Collect the precipitate by filtration or centrifugation.

o Wash the collected salt with a small amount of the cold anhydrous organic solvent to
remove any unreacted starting material.

o Dry the 1IM-290-HCI salt under vacuum to remove residual solvent.
o Storage:

o Store the dried HCI salt in a desiccator in a tightly sealed container to prevent moisture
absorption.

e Preparation for Oral Gavage:

o On the day of administration, weigh the required amount of IlIM-290-HCI, accounting for
the molecular weight difference between the salt and the free base to achieve the desired
dose of active 11IM-290 (e.g., 50 mg/kg).

o Dissolve the salt in sterile water or saline. The enhanced solubility should allow for a clear
solution at typical dosing concentrations. Gentle warming or sonication can be used to aid
dissolution if needed.

o Administer the solution to the animals via oral gavage.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing lIM-290 formulations for in vivo
studies.
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Caption: Workflow for the preparation of 11lIM-290 solid dispersion and HCI salt formulations for
in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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